Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate
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Overview
Description
Preparation Methods
The synthesis of Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate typically involves a multi-step process. One common method includes the reaction of 6-fluoro-2-aminophenol with ethyl chloroacetate in the presence of a base to form an intermediate, which is then cyclized to produce the desired oxazinone structure . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
Chemical Reactions Analysis
Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux . Major products formed from these reactions include various substituted oxazinones and their derivatives .
Scientific Research Applications
Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in inhibiting certain enzymes involved in disease processes .
Comparison with Similar Compounds
Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate can be compared with other similar compounds such as:
Methyl 2-(6-chloro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 2-(6-bromo-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate: Similar structure but with a bromine atom instead of fluorine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C11H10FNO4 |
---|---|
Molecular Weight |
239.20 g/mol |
IUPAC Name |
methyl 2-(6-fluoro-3-oxo-4H-1,4-benzoxazin-2-yl)acetate |
InChI |
InChI=1S/C11H10FNO4/c1-16-10(14)5-9-11(15)13-7-4-6(12)2-3-8(7)17-9/h2-4,9H,5H2,1H3,(H,13,15) |
InChI Key |
ITDOKYPPXGTTSO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1C(=O)NC2=C(O1)C=CC(=C2)F |
Origin of Product |
United States |
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